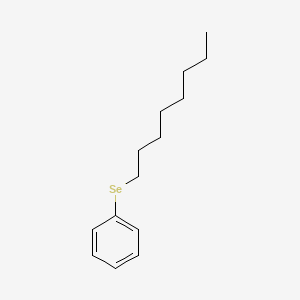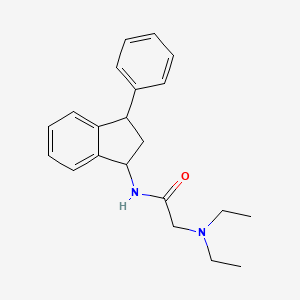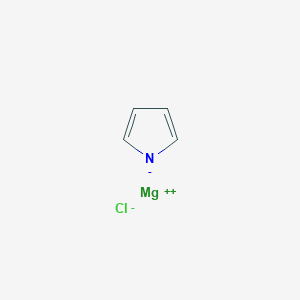![molecular formula C17H16N3O3P B14478032 Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate CAS No. 65951-56-6](/img/structure/B14478032.png)
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate is a complex organophosphorus compound characterized by its unique structure, which includes a phosphonate group, two phenyl rings, and a bis(cyanomethyl)amino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphine oxide with bis(cyanomethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the bis(cyanomethyl)amino moiety.
Bis(cyanomethyl)amine: Contains the bis(cyanomethyl)amino group but lacks the phosphonate group.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the bis(cyanomethyl)amino moiety
Uniqueness
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate is unique due to its combination of a phosphonate group with a bis(cyanomethyl)amino moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
65951-56-6 |
|---|---|
Formule moléculaire |
C17H16N3O3P |
Poids moléculaire |
341.30 g/mol |
Nom IUPAC |
2-[cyanomethyl(diphenoxyphosphorylmethyl)amino]acetonitrile |
InChI |
InChI=1S/C17H16N3O3P/c18-11-13-20(14-12-19)15-24(21,22-16-7-3-1-4-8-16)23-17-9-5-2-6-10-17/h1-10H,13-15H2 |
Clé InChI |
QBEBYAVZOLTCDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(CN(CC#N)CC#N)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
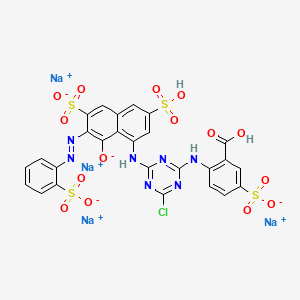

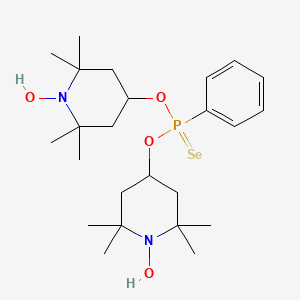
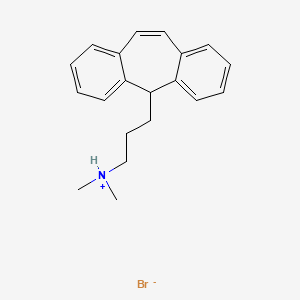
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
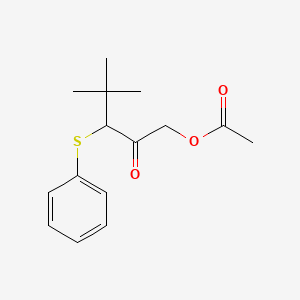
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
